m-(3,3-Diethylureido)phenyl dimethylcarbamate
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Overview
Description
Preparation Methods
The synthesis of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves several steps. One common method includes the reaction of 3-(3,3-dimethylureido)phenyl isocyanate with dimethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
m-(3,3-Diethylureido)phenyl dimethylcarbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
m-(3,3-Diethylureido)phenyl dimethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the concentration of acetylcholine, leading to prolonged stimulation of cholinergic receptors . This mechanism is similar to that of neostigmine, which is used to treat conditions like myasthenia gravis .
Comparison with Similar Compounds
m-(3,3-Diethylureido)phenyl dimethylcarbamate can be compared with other similar compounds, such as:
Neostigmine: Both compounds inhibit acetylcholinesterase, but neostigmine is more commonly used in clinical settings.
Physostigmine: Another acetylcholinesterase inhibitor, but with a different chemical structure and pharmacokinetic profile.
Pyridostigmine: Similar in function to neostigmine, but with a longer duration of action.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in certain applications, such as increased stability or selectivity .
Properties
CAS No. |
73953-77-2 |
---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
[3-(diethylcarbamoylamino)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H21N3O3/c1-5-17(6-2)13(18)15-11-8-7-9-12(10-11)20-14(19)16(3)4/h7-10H,5-6H2,1-4H3,(H,15,18) |
InChI Key |
PCKYSMLEOVJUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
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